3-Bromo-4,5-difluoroaniline

Descripción general

Descripción

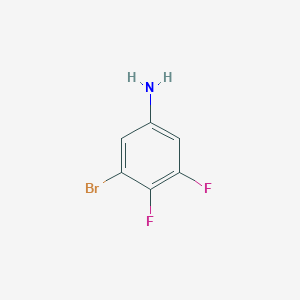

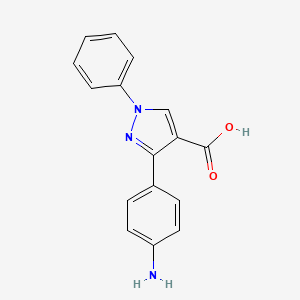

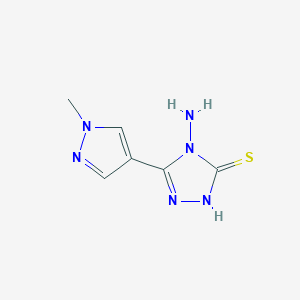

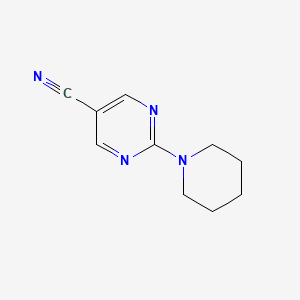

3-Bromo-4,5-difluoroaniline is a chemical compound with the CAS Number: 875664-41-8. It has a molecular weight of 208.01 and its molecular formula is C6H4BrF2N . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine (Br), two fluorine (F) atoms, and an amine (NH2) group . The InChI key for this compound is GYPOUGZGHDSUKH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Chemical Intermediate in Manufacturing

3-Bromo-4,5-difluoroaniline is widely used as a chemical intermediate in the production of various industrial compounds. It plays a crucial role in the synthesis of pesticides, dyes, and drugs. For instance, haloanilines, a group including 3,5-dihaloanilines, have been studied for their nephrotoxic effects in vitro, highlighting their significance in chemical manufacturing and their potential biological impacts (Hong, Anestis, Henderson, & Rankin, 2000).

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole, which can be related to this compound, is vital in synthesizing black fluorane dye, an essential component in thermal papers. The continuous, homogeneous bromination technology in a microreaction system for synthesizing 4-bromo-3-methylanisole demonstrates the importance of such compounds in advanced manufacturing processes (Xie, Wang, Deng, & Luo, 2020).

In Spectroscopy and Structural Analysis

The spectroscopic and quantum chemical studies of 3,4-difluoroaniline, a compound closely related to this compound, reveal its importance in understanding the structural and physicochemical properties of substituted aniline derivatives. These studies provide insight into the molecular structure, vibrational spectra, and electronic characteristics of such compounds, crucial for various scientific applications (Kose, Karabacak, & Atac, 2015).

As a Building Block in Organic Synthesis

3-Bromo-1,1,1-trifluoroacetone, related to this compound, is identified as a versatile fluorinated building block. It is used in synthesizing different trifluoromethylated heterocycles and aliphatic compounds. This highlights the compound's utility in organic synthesis, contributing significantly to the development of novel organic compounds (Lui, Marhold, & Rock, 1998).

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 3,5-difluoroaniline, has been reported to interact with lysozyme, an enzyme that plays a role in the immune response .

Mode of Action

The exact mode of action of 3-Bromo-4,5-difluoroaniline is not well-documented. It’s likely that the compound interacts with its target protein, potentially altering its function or activity. The presence of bromine and fluorine atoms could influence the compound’s reactivity and binding affinity .

Pharmacokinetics

Some predicted pharmacokinetic properties suggest that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could influence the compound’s bioavailability and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets .

Safety and Hazards

This compound is classified as dangerous. It has hazard statements H302+H312-H315-H319-H331-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Bromo-4,5-difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses. It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a vital role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways of this compound is essential for predicting its effects and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific tissues can impact its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Propiedades

IUPAC Name |

3-bromo-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOUGZGHDSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654737 | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-41-8 | |

| Record name | 3-Bromo-4,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)